molecular formula C12H12N2O3 B1436671 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152506-99-4

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No.: B1436671
CAS No.: 1152506-99-4
M. Wt: 232.23 g/mol
InChI Key: LHBMJPDGQWFLNK-UHFFFAOYSA-N
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Description

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is a heterocyclic compound that contains both oxadiazole and oxolane rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, known for its biological activity, makes this compound a valuable candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with a carboxylic acid derivative under basic conditions. For example, the reaction of an amidoxime with an ester or acyl chloride in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is not fully understood. it is believed that the oxadiazole ring interacts with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: Contains an oxygen and nitrogen atom in a five-membered ring.

    Isoxazole: Similar to oxazole but with different positioning of the oxygen and nitrogen atoms.

    1,2,4-Oxadiazole: Similar to the compound but without the oxolane ring.

Uniqueness

4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol is unique due to the presence of both the oxadiazole and oxolane rings. This combination can lead to unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-5-3-8(4-6-9)11-13-12(17-14-11)10-2-1-7-16-10/h3-6,10,15H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBMJPDGQWFLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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